Thioisobutyramide
Overview
Description
Synthesis Analysis
The synthesis of thioisobutyramide derivatives involves multiple steps, including reactions that incorporate thiourea functionalities. For instance, the synthesis and characterization of 1,3-Diisobutyl thiourea, which shares a similar synthesis pathway with thioisobutyramides, involve single crystal X-ray diffraction and DFT calculations to understand its structure (Altaf et al., 2015). Another example is the synthesis of N-Sulfanylethylaminooxybutyramide (SEAoxy), a novel thioester equivalent for native chemical ligation, highlighting the versatility of thioisobutyramide derivatives in synthesis applications (Tsuda et al., 2016).
Molecular Structure Analysis
The molecular structure of thioisobutyramide derivatives is often elucidated using techniques such as X-ray crystallography. These compounds can exhibit various structural motifs, such as monoclinic structures with specific space groups, indicating the diverse crystalline forms these molecules can adopt. The crystal packing and intermolecular interactions, such as hydrogen bonding, play a crucial role in stabilizing these structures (Altaf et al., 2015).
Chemical Reactions and Properties
Thioisobutyramide and its derivatives participate in various chemical reactions, demonstrating their reactivity and functional versatility. For example, the reaction of thio acids with azides represents a novel amide synthesis strategy, showcasing the utility of thio compounds in forming complex amides under chemoselective conditions (Ning et al., 2003). These reactions are essential for synthesizing architecturally complex molecules that are difficult to access through conventional methods.
Scientific Research Applications
Terahertz (THz) Technology in Biomedicine : Terahertz technology, which may involve thio analogues, is widely used in biomedical applications like characterizing amino acids, polypeptides, DNA, proteins, and cancer detection (Gong et al., 2019).
Thio Analogs in Neuropharmacology : Thio analogues of certain compounds have been studied as weak GABA agonists and inhibitors, potentially capable of penetrating the blood-brain barrier, which is significant in neuropharmacological research (Krogsgaard‐Larsen et al., 1983).
Thiopeptides in Antibacterial Research : Thiopeptides are known for their potent antibacterial properties, particularly against Gram-positive bacteria, making them valuable in antimicrobial research (Vinogradov & Suga, 2020).
Structural Studies of Thiourea Derivatives : Research on 1,3-Diisobutyl thiourea, which has a specific monoclinic structure, contributes to the understanding of molecular structures and intermolecular bonding (Altaf et al., 2015).
Thioflavin T in Amyloid Research : Thioflavin T (ThT) is used in studying amyloid fibrils formation, important in researching various neurodegenerative diseases (Kuznetsova et al., 2016).
Tandem High-Resolution Mass Spectrometry (THRMS) : This technology, possibly utilizing thio compounds, is extensively used in pharmaceutical research, food safety, and environmental contamination studies (Lin et al., 2015).
Thioflavin T in Nucleic Acid Research : Thioflavin T is a crucial tool in recognizing non-canonical nucleic acid conformations, aiding in diagnosing various diseases (Verma et al., 2021).
Dihydrolipoic Acid in Antioxidant Research : This compound is an efficient scavenger of radicals and aids in vitamin E recycling, significant in oxidative stress and aging research (Kagan et al., 1992).
Safety And Hazards
properties
IUPAC Name |
2-methylpropanethioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCLRBQYESMUPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447922 | |
Record name | 2-methylpropanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropanethioamide | |
CAS RN |
13515-65-6 | |
Record name | 2-methylpropanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpropanethioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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